3-(4-氰基苯基)-1-丙烯

描述

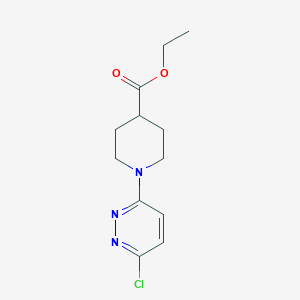

The compound "3-(4-Cyanophenyl)-1-propene" is a molecule that includes a cyanophenyl group attached to a propene chain. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and related chemical properties that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds through reactions such as the Suzuki coupling, as seen in the synthesis of novel copolymers containing 4-cyanophenyl groups attached to thieno[3,2-b]thiophene or dithieno[3,2-b:2',3'-d]thiophene structures . Additionally, the acetylation of hydroxy groups to form esters, as demonstrated in the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, is another relevant synthetic approach . These methods could potentially be adapted for the synthesis of "3-(4-Cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Cyanophenyl)-1-propene" often features noncentrosymmetric systems, as seen in the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene, which crystallizes in a monoclinic system with a smectic-like layer structure . The crystal structure of 1,1-diphenyl-2-aza-1,3-butadienes, including a 3-cyano-4-(4-cyanophenyl) variant, shows discrete diastereomeric molecules with significant twisting and tilting of phenyl rings . These structural insights can be used to infer the potential geometry and conformation of "3-(4-Cyanophenyl)-1-propene".

Chemical Reactions Analysis

The chemical reactivity of compounds with cyanophenyl groups can be diverse. For instance, the cycloaddition reactions of tetra-2-thienylthieno[3,4-c]thiophene with various reagents lead to the formation of benzo[c]thiophene derivatives . Similarly, "3-(4-Cyanophenyl)-1-propene" may undergo addition reactions due to the presence of the double bond in the propene moiety, as well as reactions at the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing cyanophenyl groups can be deduced from studies on similar molecules. For example, the photophysical, electrochemical, and electroluminescent properties of copolymers with cyanophenyl groups have been investigated, revealing insights into their luminescence and electronic properties . The crystal structure analysis of related compounds provides information on their solid-state packing and potential intermolecular interactions, such as hydrogen bonding . These properties are crucial for understanding the behavior of "3-(4-Cyanophenyl)-1-propene" in different environments and applications.

科学研究应用

光学限制材料

一项研究描述了一种新型供体-受体型共轭聚合物的合成,该共轭聚合物带有氰基苯乙烯基和 3,4-二十二烷氧基噻吩部分。这种聚合物由于其吸收非线性而表现出有希望的光学限制特性,这对于保护敏感光学传感器和人眼免受强光源损坏很有价值 (Hegde 等人,2010)。

低 k 电介质材料

使用特定的氰基苯基基单体合成的氰酸酯-二氧化硅杂化纳米材料的研究已在微电子学和光电子学中显示出潜力。这些材料表现出改善的疏水性和降低的表面自由能,使其适用于低 k 电介质应用 (Devaraju 等人,2013)。

聚合物化学与材料科学

一个值得注意的应用是氰基苯基基单体在聚苯并恶嗪合成中的使用,这证明了可再生资源如何提高分子对成环的反应性,从而产生具有适合于不同应用的热和热机械性能的材料 (Trejo-Machin 等人,2017)。

液晶相和液晶应用

介晶单体 3-[4-(4'-乙基联苯)]-1-丙烯因其晶体和分子结构而受到研究,表明由于其在结晶态中具有层状结构,因此在液晶显示器的开发中具有潜在应用 (Gupta 等人,2002)。

荧光和探针特性

对二芳基丁二烯的研究,包括氰基苯基化合物,探索了它们在各种介质中的吸收和荧光特性。这些发现对于荧光探针的开发和胶束的表征非常重要,有助于生物成像和传感器技术的发展 (Singh 和 Kanvah,2000)。

属性

IUPAC Name |

4-prop-2-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDJSHVPTSCBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431803 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-1-propene | |

CAS RN |

51980-05-3 | |

| Record name | 4-allyl-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)